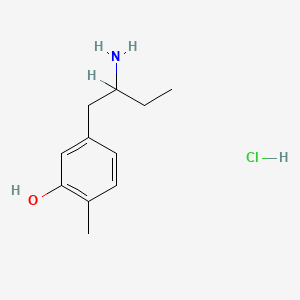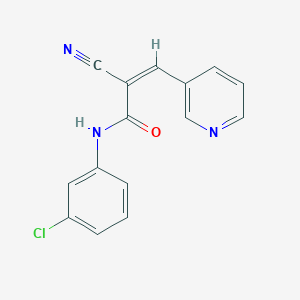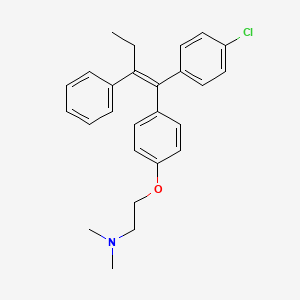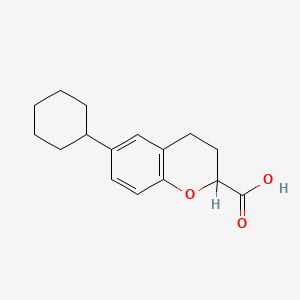![molecular formula C24H24BrN3O3 B1226222 N-[1-[(4-bromoanilino)-oxomethyl]cyclohexyl]-N-(2-furanylmethyl)-2-pyridinecarboxamide](/img/structure/B1226222.png)
N-[1-[(4-bromoanilino)-oxomethyl]cyclohexyl]-N-(2-furanylmethyl)-2-pyridinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-[(4-bromoanilino)-oxomethyl]cyclohexyl]-N-(2-furanylmethyl)-2-pyridinecarboxamide is an organooxygen compound and an organonitrogen compound. It derives from an alpha-amino acid.
Applications De Recherche Scientifique
Synthetic Methodologies and Catalyst Applications
Compounds similar to N-[1-[(4-bromoanilino)-oxomethyl]cyclohexyl]-N-(2-furanylmethyl)-2-pyridinecarboxamide have been utilized in synthetic chemistry for the creation of novel heterocyclic compounds. For instance, derivatives of N-cyclohexyl have been synthesized using mild and efficient catalysts, demonstrating the utility of such compounds in facilitating chemical reactions under solvent-free conditions, potentially offering a green chemistry approach to synthesis (Ghorbani‐Vaghei & Amiri, 2014).
Pharmaceutical Research
In pharmaceutical research, similar compounds have been explored for their cytotoxic properties, showcasing their potential as candidates for anticancer drugs. The synthesis of nicotinamide derivatives, for example, revealed compounds with significant in vitro antitumor properties, indicating the relevance of such chemical structures in the development of new therapeutic agents (Girgis, Hosni, & Barsoum, 2006).
Material Science and Polymer Research
In the field of materials science, derivatives incorporating pyridine and similar heterocyclic frameworks have been employed in the synthesis of polymers with unique properties. For example, aromatic polyamides bearing thiourea and pendant pyridylformylimino groups have been synthesized, demonstrating outstanding solubility and thermal stability, which could have implications for high-performance materials (Ravikumar & Saravanan, 2012).
Antiprotozoal and Antimicrobial Activity
Compounds with a structure related to N-[1-[(4-bromoanilino)-oxomethyl]cyclohexyl]-N-(2-furanylmethyl)-2-pyridinecarboxamide have been investigated for their antiprotozoal and antimicrobial activities. Novel imidazo[1,2-a]pyridines, for instance, have shown promising results as antiprotozoal agents, highlighting the potential for such compounds in addressing infectious diseases (Ismail et al., 2004).
Sensing and Detection Technologies
Furthermore, derivatives of furan- and pyridine-based ligands have been utilized in the development of sensing devices, especially for detecting ions like nitrate. The optical properties of these compounds, influenced by the nature of the aromatic ring, have been leveraged to create sensitive and selective sensors, indicating the potential for chemical derivatives in this class to contribute to analytical chemistry and environmental monitoring (Piccinelli et al., 2015).
Propriétés
Nom du produit |
N-[1-[(4-bromoanilino)-oxomethyl]cyclohexyl]-N-(2-furanylmethyl)-2-pyridinecarboxamide |
|---|---|
Formule moléculaire |
C24H24BrN3O3 |
Poids moléculaire |
482.4 g/mol |
Nom IUPAC |
N-[1-[(4-bromophenyl)carbamoyl]cyclohexyl]-N-(furan-2-ylmethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C24H24BrN3O3/c25-18-9-11-19(12-10-18)27-23(30)24(13-3-1-4-14-24)28(17-20-7-6-16-31-20)22(29)21-8-2-5-15-26-21/h2,5-12,15-16H,1,3-4,13-14,17H2,(H,27,30) |
Clé InChI |
DUDMBDIWEXXQRP-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(C(=O)NC2=CC=C(C=C2)Br)N(CC3=CC=CO3)C(=O)C4=CC=CC=N4 |
SMILES canonique |
C1CCC(CC1)(C(=O)NC2=CC=C(C=C2)Br)N(CC3=CC=CO3)C(=O)C4=CC=CC=N4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(7-Chloro-4-quinazolinyl)oxy]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone](/img/structure/B1226143.png)
![4-[4-(3-Bromophenyl)sulfonyl-1-piperazinyl]-7-chloroquinoline](/img/structure/B1226144.png)

![N1-[4-(2-aminopyrimidin-4-yl)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B1226146.png)
![3-[[(2-Cyclohexyl-1,3-dioxo-5-isoindolyl)-oxomethyl]amino]benzoic acid](/img/structure/B1226149.png)
![N-(3-cyano-2-thiophenyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B1226150.png)
![N-[4-chloro-3-(3-methylbut-2-enoxy)phenyl]-2-methylthiophene-3-carbothioamide](/img/structure/B1226152.png)



![2-(4-chlorophenoxy)-N-(2-thiophen-2-yl-3-imidazo[1,2-a]pyridinyl)acetamide](/img/structure/B1226157.png)

![1-[(2-Ethoxyphenyl)methyl]-3-thiophen-2-ylurea](/img/structure/B1226162.png)